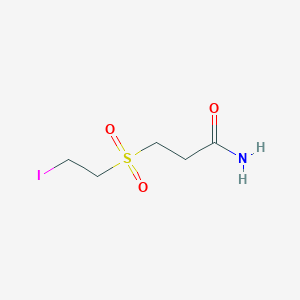
3-(2-Iodoethanesulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Iodoethanesulfonyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodoethanesulfonyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoethanesulfonyl)propanamide typically involves the reaction of 2-iodoethanesulfonyl chloride with propanamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Iodoethanesulfonyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethanesulfonyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride, typically carried out in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, often performed in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the iodine atom.
Reduction Reactions: Sulfide or thiol derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Applications De Recherche Scientifique
3-(2-Iodoethanesulfonyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Iodoethanesulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodoethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modulation of the activity of the target molecule, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler amide without the iodoethanesulfonyl group.
2-Iodoethanesulfonyl Chloride: A related compound used as a reagent in the synthesis of 3-(2-Iodoethanesulfonyl)propanamide.
Sulfonamide Derivatives: Compounds with similar sulfonyl groups but different substituents.
Uniqueness
This compound is unique due to the presence of both the iodoethanesulfonyl and propanamide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
185564-46-9 |
|---|---|
Formule moléculaire |
C5H10INO3S |
Poids moléculaire |
291.11 g/mol |
Nom IUPAC |
3-(2-iodoethylsulfonyl)propanamide |
InChI |
InChI=1S/C5H10INO3S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H2,7,8) |
Clé InChI |
IETLYKLOIVUSHZ-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)CCI)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)

![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)

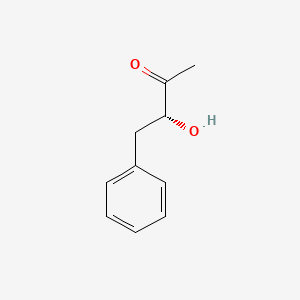
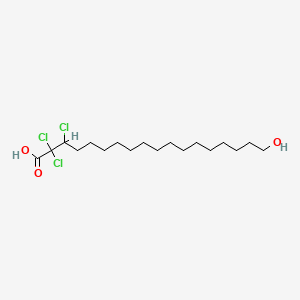
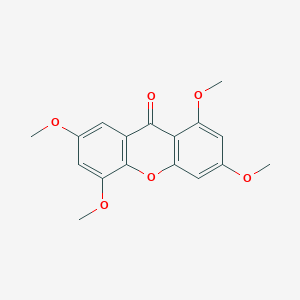
![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)

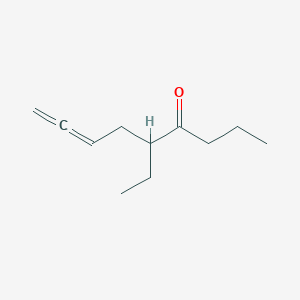

![1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B14273069.png)
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)
